2-(4-benzylpiperazin-1-yl)-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone
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Overview
Description
2-(4-BENZYLPIPERAZIN-1-YL)-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multiple steps, including the formation of the piperazine ring and the attachment of the benzyl and quinoline groups. Common synthetic routes may include:
Formation of Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Benzylation: Introduction of the benzyl group to the piperazine ring using benzyl chloride in the presence of a base.
Quinoline Attachment: Coupling of the quinoline derivative with the piperazine intermediate under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the quinoline moiety.
Reduction: Reduction reactions can occur, especially at the carbonyl group.
Substitution: Various substitution reactions can be performed on the benzyl and quinoline groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and quinoline moiety may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties.
Quinoline Derivatives: Widely studied for their antimalarial and anticancer activities.
Uniqueness
2-(4-BENZYLPIPERAZIN-1-YL)-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is unique due to its specific combination of the piperazine and quinoline structures, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H31N3O |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-1-(2,2,4-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C25H31N3O/c1-20-17-25(2,3)28(23-12-8-7-11-22(20)23)24(29)19-27-15-13-26(14-16-27)18-21-9-5-4-6-10-21/h4-12,17H,13-16,18-19H2,1-3H3 |
InChI Key |
MMSJRHAKVKCCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)CC4=CC=CC=C4)(C)C |
Origin of Product |
United States |
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